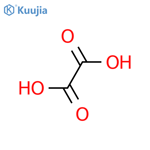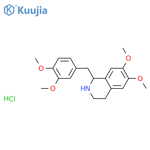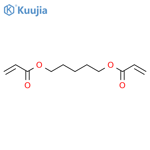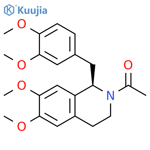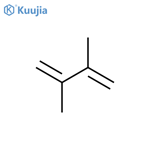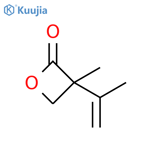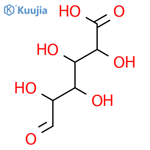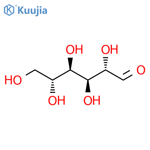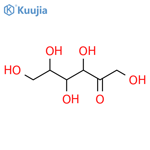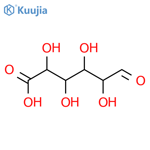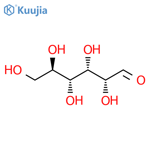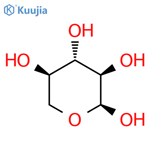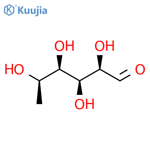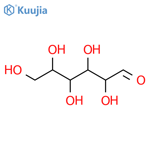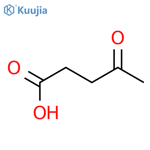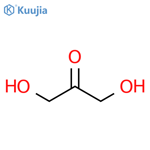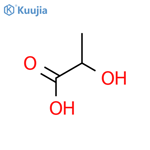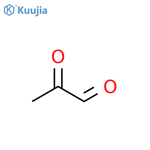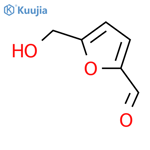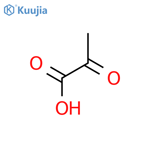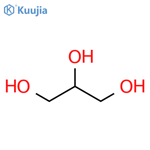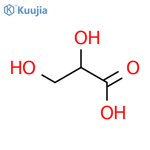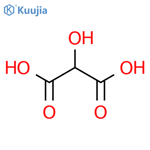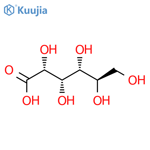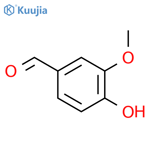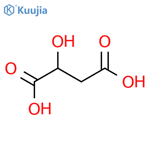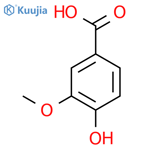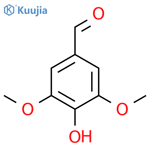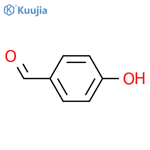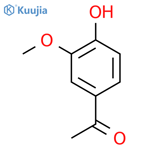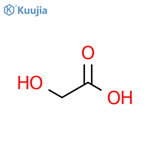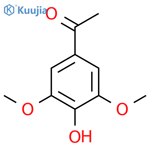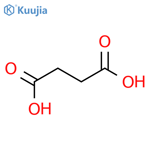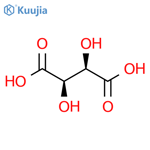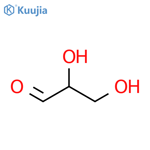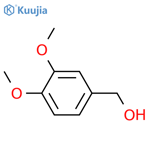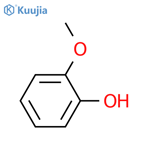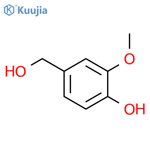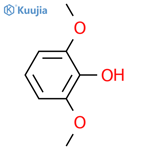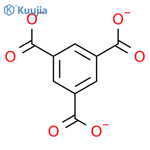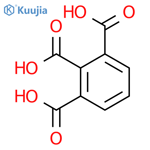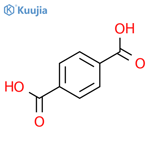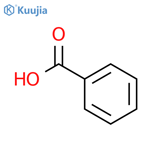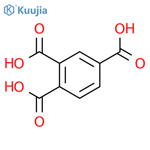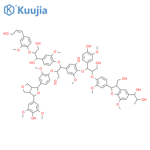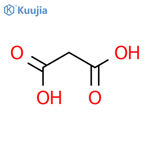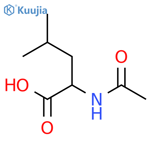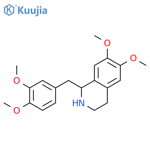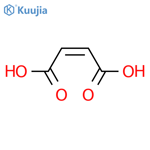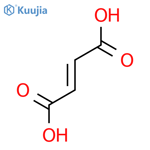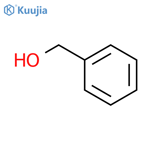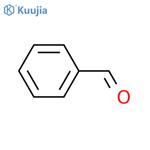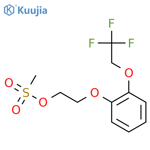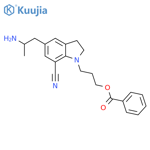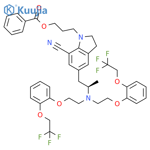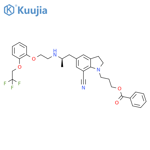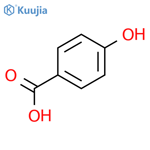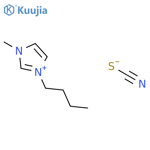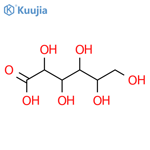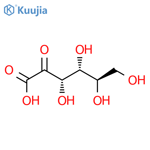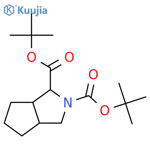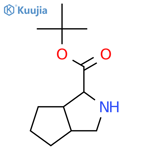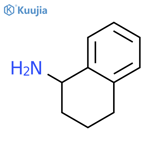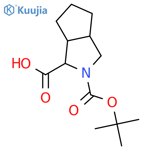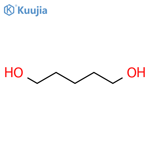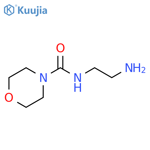- Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50
Cas no 144-62-7 (Oxalic acid)
シュウ酸(Oxalic acid)は、化学式C₂H₂O₄で表されるジカルボン酸の一種です。白色の結晶性固体で、水に易溶であり、強い酸性を示します。工業用途では、金属洗浄や漂白剤、錆取り剤として広く利用されており、特にステンレス鋼やアルミニウムの表面処理に効果的です。また、化学合成における還元剤やキレート剤としても重要な役割を果たします。高純度のシュウ酸は、実験室での標準試薬や分析化学分野でも使用されます。ただし、毒性があるため取り扱いには注意が必要です。
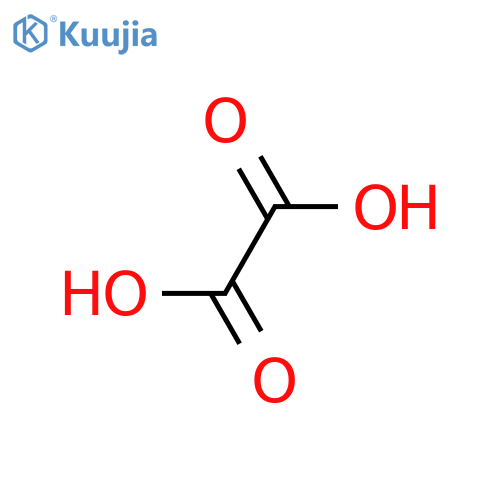
Oxalic acid structure
Oxalic acid 化学的及び物理的性質
名前と識別子
-
- Oxalic acid
- OXALIC ACID REAGENT
- OXALIC ACID STANDARD
- OXALATE ION CHROMATOGRAPHY STANDARD
- PH STANDARD SOLUTION OXALATE BUFFER
- BETZ 0295
- ETHANEDIOIC ACID
- OXALIC ACID(P)
- Oxalicacid,0.1Nstandardsolution2.5LT
- Aktisal
- Aquisal
- DeerClean
- HOOCCOOH
- Oxaalzuur
- oxalic
- Oxalic acid, 0.1 N standard solution
- Oxalic acid Ethanedioic acid acide oxalique
- Oxalic acid anhydrous
- Ethanedionic acid
- Kleesαure
- Oxalsαure
- NSC 62774
- Oxiric acid
- Oxalsaeure
- Kyselina stavelova
- Acide oxalique
- Acido ossalico
- Acidum oxalicum
- Caswell No. 625
- Oxaalzuur [Dutch]
- Oxalsaeure [German]
- Acide oxalique [French]
- Acido ossalico [Italian]
- Kyselina stavelova [Czech]
- EPA Pesticide Chemical Code 009601
- Ethane-1,2-dioic acid
- C2H2O4
- Oxalate
- Ethandisaeure
- ox
- ethanedioic acid, ion(2-)
- H2ox
- OXALATE ION
- Oxalic acid standard titration solution
- Oxalic acid;Ethanedioic acid
-
- MDL: MFCD00002573
- インチ: 1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)
- InChIKey: MUBZPKHOEPUJKR-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C(=O)O[H])=O
- BRN: 0385686
計算された属性
- せいみつぶんしりょう: 89.99530
- どういたいしつりょう: 89.995
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 71.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 機能3 d受容体数: 4
- 機能3 dアニオン数: 2
- 立体異性体サンプリングRMSD: 0.4
- CID立体異性体数: 1
- ひょうめんでんか: 0
- 有効回転子数: 1
- 疎水性パラメータ計算基準値(XlogP): -0.3
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 74.6
- ぶんしりょう: 90.03
じっけんとくせい
- 色と性状: 無色透明結晶
- 密度みつど: 1.9
- ゆうかいてん: 189.5 °C (dec.) (lit.)
- ふってん: 365.1°C (estimate)
- フラッシュポイント: 101-157°C
- 屈折率: 1.4261 (estimate)
- PH値: 1 (100g/l, H2O, 20℃)
- ようかいど: water: soluble108g/L at 25°C
- すいようせい: 90 g/L (20 ºC)
- あんていせい: Stable, but moisture sensitive. Incompatible with metals.
- PSA: 74.60000
- LogP: -0.84440
- におい: Odorless.
- マーカー: 14,6911
- 濃度: 0.1 M (COOH)2 (0.2N)
- ようかいせい: エタノールに溶解し、水に溶解し、エーテルに微溶解し、ベンゼンとクロロホルムに溶解しない
- じょうきあつ: <0.01 mmHg ( 20 °C)
- かんど: 湿度に敏感である
- 酸性度係数(pKa): 1.23(at 25℃)
- 昇華点: 101-157 ºC
Oxalic acid セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302,H312
- 警告文: P280
- 危険物輸送番号:UN 3261 8/PG 3
- WGKドイツ:1
- 危険カテゴリコード: 21/22-41
- セキュリティの説明: S24/25-S23-S36/37/39-S27-S26
- RTECS番号:RO2450000
-
危険物標識:

- リスク用語:R21/22
- 包装等級:III
- 危険レベル:8
- ちょぞうじょうけん:Store below +30°C.
- 危険レベル:8
- TSCA:Yes
- 包装グループ:III
Oxalic acid 税関データ
- 税関コード:29171110
- 税関データ:
中国税関コード:
2917111000
Oxalic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | A6542712-1L |
Oxalic acid Standard , AnalyticalVolumetricSolution |
144-62-7 | 0.05M | 1l |
RMB 199.20 | 2025-02-21 | |
| Cooke Chemical | A7478812-1G |
(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid |
144-62-7 | 97% | 1g |
RMB 10336.00 | 2025-02-21 | |
| Cooke Chemical | A6525012-25G |
Oxalic acid , Waterless grade |
144-62-7 | 99.0% | 25g |
RMB 31.20 | 2025-02-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R049882-1L |
Oxalic acid |
144-62-7 | 0.01000 mol/L (0.02N) | 1l |
¥240 | 2024-05-25 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | AC17231000-1L |
Oxalic acid |
144-62-7 | solution 0,05 mol/l (0,1 N) | 1l |
¥- | 2023-01-16 | |
| Oakwood | 099499-100g |
Oxalic acid |
144-62-7 | 98% | 100g |
$20.00 | 2024-07-19 | |
| Oakwood | 099499-2.5Kg |
Oxalic acid |
144-62-7 | 98% | 2.5kg |
$151.00 | 2023-09-17 | |
| Oakwood | 099499-1Kg |
Oxalic acid |
144-62-7 | 98% | 1kg |
$77.00 | 2023-09-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O16290-500g |
Oxalic Acid |
144-62-7 | 500g |
¥86.0 | 2021-09-08 | ||
| Enamine | EN300-16428-0.1g |
oxalic acid |
144-62-7 | 93% | 0.1g |
$19.0 | 2023-07-07 |
Oxalic acid 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: Water ; rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.3 Solvents: Dichloromethane ; rt
1.4 Solvents: Isopropanol ; rt
1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ; rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.8 Solvents: Dichloromethane ; rt
1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ; 70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ; rt → 2 °C
1.13 Solvents: Acetone ; overnight, 2 - 8 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.3 Solvents: Dichloromethane ; rt
1.4 Solvents: Isopropanol ; rt
1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ; rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.8 Solvents: Dichloromethane ; rt
1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ; 70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ; rt → 2 °C
1.13 Solvents: Acetone ; overnight, 2 - 8 °C
リファレンス
- Novel process for the preparation of cisatracurium besylate, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1R:Bu4N+ •Br-, S:DMF, 50°C, 20-30 bar
1.2R:HCl, S:H2O, 6 h, acidify
1.2R:HCl, S:H2O, 6 h, acidify
リファレンス
- One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and Dienes, Journal of Organic Chemistry, 2023, 88(15), 10403-10411
合成方法 4
はんのうじょうけん
1.1C:H2SO4, S:H2O, 1 h, 100°C
リファレンス
- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst, Catalysts, 2023, 13(2), 349
合成方法 5
はんのうじょうけん
1.1R:NaOH, R:O2, C:Pt, C:TiO2, S:H2O, 110°C, 3 bar
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
リファレンス
- Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661
合成方法 6
合成方法 7
合成方法 8
はんのうじょうけん
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
リファレンス
- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose, ACS Catalysis, 2023, 13(12), 7929-7941
合成方法 9
合成方法 10
合成方法 11
合成方法 12
はんのうじょうけん
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
リファレンス
- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187
合成方法 13
はんのうじょうけん
1.1R:O2, C:12293-21-9, rt → 160°C; 30 h, 160°C, 3 MPa
リファレンス
- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids, Fuel Processing Technology, 2022, 238, 107493
合成方法 14
はんのうじょうけん
1.1R:NaOH, R:O2, C:CuCl, S:H2O, 60 min, 160°C, 5 bar
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
リファレンス
- Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilization, Catalysis Communications, 2022, 172, 106532
合成方法 15
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ; rt
1.2 Solvents: Acetic acid ; 4 h, 70 °C
1.3 Solvents: Acetone
1.2 Solvents: Acetic acid ; 4 h, 70 °C
1.3 Solvents: Acetone
リファレンス
- Process for preparation of atracurium besylate with improved isomeric ratio, IP.com Journal, 2009, ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ; pH 9 - 10
1.2 Solvents: Toluene ; 48 h, 80 °C
1.3 Solvents: Ethanol
1.2 Solvents: Toluene ; 48 h, 80 °C
1.3 Solvents: Ethanol
リファレンス
- Method for purifying Cisatracurium besylate, China, , ,
合成方法 17
合成方法 18
はんのうじょうけん
1.1R:KOH, C:Carbon, C:Cu, S:H2O, 2 h, 25°C
リファレンス
- Orange Peel Biomass-derived Carbon Supported Cu Electrocatalysts Active in the CO2-Reduction to Formic Acid, ChemPhysChem, 2023, 24(7), e202200589
合成方法 19
はんのうじょうけん
1.1R:NaOH, R:O2, C:TiO2, C:Fe, C:Cr, S:H2O, 6 h, 140°C, 1 MPa
リファレンス
- CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acid, New Journal of Chemistry, 2022, 46(39), 18744-18750
合成方法 20
合成方法 21
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: tert-Butanol ; reflux
1.2 Solvents: Isopropanol
1.2 Solvents: Isopropanol
リファレンス
Improved Preparation of Silodosin
,
Organic Preparations and Procedures International,
2019,
51(3),
287-293
合成方法 22
はんのうじょうけん
リファレンス
- Novel process for the preparation of cisatracurium besylate, India, , ,
合成方法 23
はんのうじょうけん
リファレンス
- Preparation of an antracurium stereoisomer, World Intellectual Property Organization, , ,
合成方法 24
はんのうじょうけん
1.1R:KHCO3, C:15243-48-8, C:Graphite, S:H2O, rt
リファレンス
- CsPbBr3/platinum and CsPbBr3/graphite hybrid photoelectrodes for carbon dioxide conversion to oxalic acid, Solar Energy, 2023, 254, 213-222
合成方法 25
合成方法 26
合成方法 27
はんのうじょうけん
1.1R:KOH, C:TiO2, C:23412-51-3, S:H2O, 25°C
リファレンス
- Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997
合成方法 28
はんのうじょうけん
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
リファレンス
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds, ChemRxiv, 2023, From ChemRxiv, 1-14
合成方法 29
合成方法 30
合成方法 31
合成方法 32
合成方法 33
はんのうじょうけん
1.1R:S:H2O, 30 min, rt; 24 h, 200°C
リファレンス
- Phase Engineering of Metastable Transition Metal Dichalcogenides via Ionic Liquid Assisted Synthesis, ACS Nano, 2022, 16(9), 15215-15225
合成方法 34
合成方法 35
はんのうじょうけん
1.1 Reagents: Methanesulfonic acid , Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ; < 20 °C; 12 h, < 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, < 20 °C
1.3 Solvents: Isopropanol ; rt; rt → 50 °C; 2 h, 50 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, < 20 °C
1.3 Solvents: Isopropanol ; rt; rt → 50 °C; 2 h, 50 °C
リファレンス
- A new synthetic process of bicyclic pyrrolidine intermediate in telaprevir, Zhongguo Yaoke Daxue Xuebao, 2014, 45(5), 529-534
合成方法 36
はんのうじょうけん
1.1 Reagents: Sodium bisulfate Solvents: tert-Butyl methyl ether , Water ; 3 h, rt; 30 min, rt
1.2 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: tert-Butanol , tert-Butyl methyl ether ; 1 h, 22 - 27 °C; 5 h, 22 - 27 °C
1.3 Reagents: Methanesulfonic acid ; 1 h, 22 - 27 °C; 11 h, 22 - 27 °C
1.4 Reagents: Potassium carbonate Solvents: Water ; 30 min, 22 - 27 °C; 30 min, 22 - 27 °C
1.5 Solvents: tert-Butyl methyl ether ; 2.5 h, 22 - 27 °C
1.2 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: tert-Butanol , tert-Butyl methyl ether ; 1 h, 22 - 27 °C; 5 h, 22 - 27 °C
1.3 Reagents: Methanesulfonic acid ; 1 h, 22 - 27 °C; 11 h, 22 - 27 °C
1.4 Reagents: Potassium carbonate Solvents: Water ; 30 min, 22 - 27 °C; 30 min, 22 - 27 °C
1.5 Solvents: tert-Butyl methyl ether ; 2.5 h, 22 - 27 °C
リファレンス
- Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor Telaprevir, Organic Process Research & Development, 2014, 18(10), 1234-1244
合成方法 37
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ; 30 min, rt
1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ; 6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ; basified
1.5 Solvents: Acetone ; 30 min, rt
1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ; 6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ; basified
1.5 Solvents: Acetone ; 30 min, rt
リファレンス
- Preparation of cisatracurium besylate intermediate, China, , ,
合成方法 38
はんのうじょうけん
1.1R:Et4N iodide, S:DMF, 10 h, 0°C
1.2R:HCl, S:H2O, acidify
1.2R:HCl, S:H2O, acidify
リファレンス
- Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2, Angewandte Chemie, 2023, 62(3), e202214710
合成方法 39
はんのうじょうけん
1.1 Solvents: Chloroform ; 4 h, rt
1.2 20 °C; 36 h, 20 °C
1.3 Solvents: Methanol ; pH 3, 20 °C
1.2 20 °C; 36 h, 20 °C
1.3 Solvents: Methanol ; pH 3, 20 °C
リファレンス
- Method for synthesizing landiolol hydrochloride, China, , ,
Oxalic acid Raw materials
- D-Glucuronic Acid
- Oxalic acid
- N,N'-Carbonyldiimidazole
- Cellulose
- D(+)-Mannose
- Vanillin
- Sulfate Lignin
- Hemicellulase
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 2,3-Dimethyl-1,3-butadiene
- (R)-tert-butyl Butyrate Norlaudanosine
- D-Fructose
- 1-Butyl-3-methylimidazolium thiocyanate
- N-Acetyl-L-(-)-leucine
- Veratryl alcohol
- Guaiacol
- (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Vanillic acid
- Lignin
- (1S,3aR,6aS)-Hexahydro-cyclopentacpyrrole-1,2(1H)-dicarboxylic Acid Bis(tert-butyl) Ester
- D-Galacturonic acid
- D(+)-Glucose
- D(+)-Xylose
- pentane-1,5-diol
- (1S)-tetralin-1-amine
- 1,5-Pentanediol Diacrylate (Stabilized with Hydroquinone)
- Vanillyl alcohol
- Lignocellulose
- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal
- D-Galactose
- 2,6-Dimethoxyphenol
- 2-2-(2,2,2-Trifluoroethoxy)phenoxyethyl Methanesulfonate
- (3S,3aS,6aR)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
- 3-{5-[(2r)-2-aminopropyl]-7-cyano-2,3-dihydro-1h-indol-1-yl}propy L Benzoate
- Glycerol
Oxalic acid Preparation Products
- D-Glucuronic Acid (6556-12-3)
- Oxalic acid (144-62-7)
- D-Gluconic acid (526-95-4)
- Benzene-1,3,5-tricarboxylic acid (554-95-0)
- 1,2,3-Benzenetricarboxylic acid (569-51-7)
- Maleic acid (110-16-7)
- Vanillin (121-33-5)
- 4-oxopentanoic acid (123-76-2)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Butanoic acid,2-hydroxy- (600-15-7)
- (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic acid tert-butyl ester (714194-68-0)
- Dihydroxyacetone (96-26-4)
- 4-Hydroxybenzoic acid (99-96-7)
- Terephthalic acid (100-21-0)
- 3-Methyl-3-(1-methylethenyl)-2-oxetanone (77192-32-6)
- Silodosin Dimer 7-Cyano Benzoate (885340-14-7)
- Benzyl alcohol (100-51-6)
- Lactate (50-21-5)
- D-Fructose (57-48-7)
- Hydroxymalonic Acid (80-69-3)
- propanedioic acid (141-82-2)
- Malic acid (6915-15-7)
- Guaiacol (90-05-1)
- Benzoic acid (65-85-0)
- Pyruvaldehyde (78-98-8)
- L(+)-Tartaric acid (87-69-4)
- Trimellic Acid (528-44-9)
- Vanillic acid (121-34-6)
- 7-Descarboxamido, 7-Cyano (R)-Silodosin O-Benzoate (885340-11-4)
- DL-Glyceraldehyde (56-82-6)
- 4-MorpholinecarboxaMide, N-(2-aMinoethyl)- (69630-16-6)
- 1-[(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethanone (860-24-2)
- 5-Hydroxymethylfurfural (67-47-0)
- Fumaric acid (110-17-8)
- Syringaldehyde (134-96-3)
- 4-Hydroxybenzaldehyde (123-08-0)
- Pyruvic acid (127-17-3)
- 2-oxoacetic acid (298-12-4)
- Apocynin (498-02-2)
- GLUCONIC ACID (133-42-6)
- 2-hydroxyacetic acid (79-14-1)
- Acetosyringone (2478-38-8)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- Benzaldehyde (100-52-7)
- 2-Keto-d-gluconic Acid (669-90-9)
- (R,R)-N,N'-Didemethyl Atracurium (64228-84-8)
- butanedioic acid (110-15-6)
Oxalic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:144-62-7) 无水草酸
注文番号:LE2466890
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:38
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:144-62-7)Oxalic acid
注文番号:LE6872
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:50
価格 ($):discuss personally
Oxalic acid 関連文献
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
144-62-7 (Oxalic acid) 関連製品
- 6100-20-5(Oxalic Acid Potassium Salt Dihydrate)
- 563-96-2(Glyoxylic acid monohydrate)
- 611-73-4(Benzoylformic acid)
- 1113-38-8(Ammonium oxalate)
- 6009-70-7(Ammonium oxalate monohydrate)
- 1460-34-0(3-methyl-2-oxopentanoic acid)
- 127-95-7(Potassium hydrogen oxalate)
- 7722-88-5(Sodium Pyrophosphate)
- 7758-29-4(Sodium Triphosphate)
- 298-12-4(2-oxoacetic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:144-62-7)Oxalic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:144-62-7)Oxalic acid

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ

